molecular formula C7H6Br2N2O B8015511 3,5-Dibromobenzohydrazide

3,5-Dibromobenzohydrazide

Cat. No. B8015511
M. Wt: 293.94 g/mol
InChI Key: SJCNZVWNUHGVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromobenzohydrazide is a useful research compound. Its molecular formula is C7H6Br2N2O and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity : 3,5-Dibromobenzohydrazide derivatives have been studied for their antiproliferative effects. For instance, a study synthesized Schiff bases derived from 1,2,4-triazoles and evaluated their antiproliferative effect against four human cancer cell lines, finding that certain compounds showed good activity on all cell lines except K562 (Kumar, Mohana, & Mallesha, 2013).

  • Antimicrobial Evaluation : Another research synthesized novel 2-substituted-3-methylbenzofuran derivatives, including those derived from 3-methylbenzofuran-2-carbohydrazide, and tested them for antimicrobial activity. Some of these compounds exhibited significant antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Inhibition Mechanism in Corrosion : Molecular dynamics simulations have been conducted to investigate the inhibition mechanisms of 3,5-dibromo salicylaldehyde Schiff base inhibitor films on Fe (1 0 0) surface in aqueous solutions. These studies help in understanding the absorption behavior and the diffusion behavior of corrosive particles in inhibitor films (Siwei, Liu, Han, Li, Jin, & Chen, 2015).

  • Anti-HIV-1 Screening : Research into novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has been conducted to evaluate their anti-HIV-1 and cytotoxic activities. Some compounds showed significant anti-HIV-1 activity with no toxicity in various cell lines (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).

  • Agricultural Antifungal Agents : Novel 1,3,4-Oxadiazole-2-Carbohydrazides have been reported as prospective agricultural antifungal agents. They showed extreme bioactivity against various fungi and oomycetes, indicating potential as alternative SDH inhibitors against plant microbial infections (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents : A study focused on synthesizing new benzothiazole acylhydrazones, indicating their potential as anticancer agents. The compounds were tested for their cytotoxic activity against various cancer cell lines, showing promising results (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

properties

IUPAC Name

3,5-dibromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNZVWNUHGVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.